N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
Description
N-[1-(4-Methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with methyl groups at positions 2, 5, and 6, a 4-methoxybenzyl group at position 1, and a 3-(trifluoromethyl)benzenesulfonamide moiety at position 2.
Properties
IUPAC Name |
N-[1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O3S/c1-15-12-22-24(29-17(3)31(22)14-18-8-10-20(34-4)11-9-18)23(16(15)2)30-35(32,33)21-7-5-6-19(13-21)25(26,27)28/h5-13,30H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNLQUUSCVUIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=C(N2CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via alkylation reactions using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid-base and nucleophilic reactions:
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Hydrolysis : Under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond may cleave to yield sulfonic acid and the corresponding amine .
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Alkylation/Acylation : The nitrogen atom can undergo alkylation with alkyl halides or acylation with acyl chlorides in the presence of a base (e.g., K₂CO₃) .
Example Reaction :
Benzimidazole Ring Reactivity
The benzimidazole ring exhibits aromatic electrophilic substitution and nitrogen-centered reactivity:
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Electrophilic Substitution : Substitution at C-5 or C-6 positions (activated by methyl groups) with electrophiles (e.g., NO₂⁺, Cl⁺) under acidic or Lewis acid catalysis .
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N-Alkylation : The N-3 position may undergo further alkylation with alkyl halides or benzyl halides .
Example Reaction :
Trifluoromethyl Group Behavior
The -CF₃ group is electron-withdrawing and typically inert under mild conditions but may participate in:
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Radical Reactions : Under UV light or radical initiators (e.g., AIBN), C-F bonds may undergo homolytic cleavage .
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Nucleophilic Aromatic Substitution : In activated aromatic systems, -CF₃ can be replaced by strong nucleophiles (e.g., -NH₂, -OH) under high temperatures .
4-Methoxybenzyl Group Transformations
The 4-methoxybenzyl (PMB) group is a common protecting group:
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Deprotection : Cleavage with strong acids (e.g., TFA, HBr/AcOH) yields a phenolic -OH group .
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Oxidation : Ozonolysis or KMnO₄ may degrade the benzyl moiety to a carboxylic acid .
Example Reaction :
Stability Under Environmental Conditions
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as an anticancer agent. Its structural features, including the benzimidazole and sulfonamide moieties, are known to influence biological activity.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. The presence of electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (like methoxy) in its structure enhances its biological activity. For example:
- Case Study 1 : In vitro studies showed that derivatives of benzimidazole compounds exhibit significant cytotoxicity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of substituents at specific positions on the aromatic rings was crucial for increasing antiproliferative potency .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | 4.5 |
| Compound B | MCF-7 | 0.48 |
| Compound C | HCT-116 | 0.19 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the compound can lead to enhanced anticancer properties. For instance, substituting different groups on the benzimidazole ring has been shown to affect the compound's interaction with biological targets, leading to varying degrees of potency against cancer cells .
Potential in Drug Development
Given its promising biological activities, N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide is being explored for further development into therapeutic agents.
Synthesis and Optimization
Research efforts are focused on optimizing the synthesis of this compound and its derivatives to improve yield and biological activity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency .
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Benzimidazole vs. Pyrazole/Triazole Derivatives
- Benzimidazole Core: The target compound’s benzimidazole core (as seen in ’s 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide) confers rigidity and planar aromaticity, enhancing interactions with hydrophobic protein pockets.
- Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () introduce additional hydrogen-bonding sites via triazole nitrogens, which may improve target engagement but complicate synthesis .
Substituent Effects
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide?
- Methodology :
- Step 1 : Prepare the benzimidazole core via cyclization of substituted o-phenylenediamine derivatives under acidic conditions, using 4-methoxybenzyl groups introduced via alkylation or reductive amination .
- Step 2 : Install the trifluoromethylbenzenesulfonamide moiety via nucleophilic substitution or coupling reactions. For example, use potassium carbonate (K₂CO₃) as a base in dichloromethane (CH₂Cl₂) to facilitate sulfonamide bond formation under argon at 0°C, followed by room-temperature stirring .
- Purification : Employ vacuum filtration and rotary evaporation, with diethyl ether and water washes to isolate the product (yields ~89%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzimidazole core and sulfonamide linkage (e.g., ¹H NMR for methoxybenzyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated in related sulfonamide compounds .
Q. What are the primary biological or chemical applications explored for this compound?
- Applications :
- Medicinal Chemistry : Investigated as a potential kinase inhibitor or anti-inflammatory agent due to sulfonamide and benzimidazole pharmacophores .
- Materials Science : Used as a ligand in coordination chemistry for catalytic systems or as a fluorescent probe in imaging studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Experimental Design :
- Variables : Test solvent polarity (CH₂Cl₂ vs. THF), stoichiometry (1.0–2.0 equiv of K₂CO₃), and temperature (0°C vs. reflux). Evidence suggests higher yields (~89%) with CH₂Cl₂ and ice-bath conditions .
- Data Analysis : Monitor reaction progress via TLC or HPLC. For example, achieved >95% conversion after 5 hours at room temperature.
- Contradictions : Some protocols use inert atmospheres (argon), while others proceed in open air. Compare yields under both conditions to resolve discrepancies .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Structure-Activity Relationship (SAR) Approach :
- Modifications : Replace the 4-methoxybenzyl group with halogenated or bulky substituents (e.g., 4-chlorobenzyl) to assess changes in receptor binding .
- Assays : Conduct in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values. Related compounds show activity shifts with trifluoromethyl groups .
Q. What computational strategies are used to predict this compound’s photophysical or pharmacological properties?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to predict fluorescence properties, as done for maleimide derivatives .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Adjust force fields to account for sulfonamide hydrogen bonding .
Q. How can contradictory data in spectral interpretation (e.g., NMR splitting patterns) be resolved?
- Conflict Resolution :
- Case Study : Overlapping peaks in ¹H NMR (e.g., methyl groups on benzimidazole) can be deconvoluted using 2D techniques (COSY, HSQC) .
- Cross-Validation : Compare experimental data with X-ray structures or literature analogs (e.g., ’s sulfonamide crystal data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
